molecular formula C15H19NO B5136953 N-cyclopentyl-2-phenylcyclopropanecarboxamide

N-cyclopentyl-2-phenylcyclopropanecarboxamide

Cat. No. B5136953
M. Wt: 229.32 g/mol
InChI Key: WNIHXHZBQPHZTC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-phenylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-phenylcyclopropanecarboxamide involves the inhibition of GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By enhancing GABAergic neurotransmission, N-cyclopentyl-2-phenylcyclopropanecarboxamide has the potential to modulate various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-cyclopentyl-2-phenylcyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to enhanced GABAergic neurotransmission. This can result in anticonvulsant, anxiolytic, and analgesic effects. In addition, N-cyclopentyl-2-phenylcyclopropanecarboxamide has been shown to modulate the reward pathway in the brain, which has potential therapeutic applications in the treatment of addiction.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its potent inhibitory effect on GABA aminotransferase, which allows for the precise modulation of GABAergic neurotransmission. However, N-cyclopentyl-2-phenylcyclopropanecarboxamide is a complex molecule that requires specialized equipment and skilled chemists for synthesis. In addition, N-cyclopentyl-2-phenylcyclopropanecarboxamide has limited solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several potential future directions for the study of N-cyclopentyl-2-phenylcyclopropanecarboxamide. One area of research is the potential therapeutic applications of N-cyclopentyl-2-phenylcyclopropanecarboxamide in the treatment of addiction. Another area of research is the development of more efficient synthesis methods for N-cyclopentyl-2-phenylcyclopropanecarboxamide. Additionally, further studies are needed to investigate the long-term effects of N-cyclopentyl-2-phenylcyclopropanecarboxamide on the brain and its potential side effects.

Synthesis Methods

N-cyclopentyl-2-phenylcyclopropanecarboxamide can be synthesized using a multistep synthesis method, which involves the reaction of cyclopentylmagnesium bromide with 2-bromo-1-phenylcyclopropane carboxylic acid, followed by a series of chemical reactions to obtain the final product. The synthesis of N-cyclopentyl-2-phenylcyclopropanecarboxamide is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

N-cyclopentyl-2-phenylcyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In addition, N-cyclopentyl-2-phenylcyclopropanecarboxamide has been investigated as a potential treatment for addiction, specifically cocaine addiction, due to its ability to modulate the reward pathway in the brain.

properties

IUPAC Name

N-cyclopentyl-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(16-12-8-4-5-9-12)14-10-13(14)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIHXHZBQPHZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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